Propafenone-d5 (hydrochloride) is a deuterium-labeled derivative of Propafenone, an anti-arrhythmic medication classified as a Class 1c agent. The compound is primarily utilized in research settings to study the pharmacokinetics and metabolic pathways of Propafenone without the interference of its natural isotopes. Propafenone itself is known for its ability to stabilize cardiac membranes and is often prescribed for the treatment of atrial fibrillation and other arrhythmias. The deuterated form, Propafenone-d5, provides a unique tool for tracing studies due to its distinct mass and behavior in biological systems.
The incorporation of deuterium alters the kinetics of these reactions, allowing for more precise tracking in metabolic studies .
As an anti-arrhythmic agent, Propafenone-d5 exhibits similar biological activities to Propafenone. It works by blocking sodium channels and has beta-adrenergic blocking properties. The presence of deuterium may influence its pharmacodynamics slightly, potentially affecting binding affinities and metabolic stability. Research indicates that deuterated compounds can exhibit altered biological activities compared to their non-deuterated forms, which can be beneficial in understanding drug action mechanisms .
The synthesis of Propafenone-d5 (hydrochloride) typically involves:
The synthesis process is crucial for ensuring high purity and isotopic labeling necessary for accurate research applications .
Studies involving Propafenone-d5 focus on its interactions with various enzymes and transporters:
These studies help elucidate potential drug-drug interactions and inform dosing strategies .
Propafenone-d5 can be compared with several similar compounds in terms of structure and function:
| Compound Name | Class | Key Features |
|---|---|---|
| Propafenone | Class 1c | Non-deuterated form; widely used anti-arrhythmic. |
| Flecainide | Class 1c | Similar sodium channel blocking; different chemical structure. |
| Disopyramide | Class 1a | Anticholinergic effects; used for ventricular arrhythmias. |
| Lidocaine | Class 1b | Fast-acting; primarily used for ventricular arrhythmias. |
Propafenone-d5's uniqueness lies in its isotopic labeling, which allows researchers to track its metabolic fate without interference from naturally occurring isotopes. This feature enhances the precision of pharmacokinetic studies and helps clarify the drug's mechanisms of action .
Mass spectrometry represents the cornerstone analytical technique for characterization of deuterated pharmaceutical compounds, providing unambiguous identification and quantification capabilities for Propafenone-d5 (hydrochloride)(Ethyl). The deuterated analog exhibits distinct mass spectrometric behavior compared to its unlabeled counterpart, primarily due to the incorporation of five deuterium atoms in specific molecular positions [1] [2] [3].
The molecular ion peak appears at m/z 383.0 [M+H]+ in positive electrospray ionization mode, reflecting the molecular weight increase of 5 daltons from the parent compound [4] [5]. This mass shift corresponds precisely to the substitution of five hydrogen atoms with deuterium isotopes, confirming the successful isotopic labeling of the compound. The molecular formula C₂₁H₂₃D₅ClNO₃ with a molecular weight of 382.94 Da has been definitively established through high-resolution mass spectrometry [2] [6] [7].
Fragmentation patterns in tandem mass spectrometry reveal characteristic product ions that facilitate structural elucidation and quantitative analysis. The primary fragmentation pathway generates the base peak at m/z 116.2, which corresponds to the loss of the phenylpropanolamine side chain, consistent with established fragmentation mechanisms for propafenone analogs [4] [5]. A secondary fragment ion appears at m/z 123.2, representing the deuterated internal standard used in bioanalytical applications [4] [5].
The incorporation of deuterium atoms significantly enhances the analytical utility of the compound as an internal standard in liquid chromatography-tandem mass spectrometry applications. The isotope effect results in minimal chromatographic retention time differences, with the deuterated species eluting at approximately 1.34 minutes under optimized chromatographic conditions [4] [8]. This co-elution behavior with the parent compound ensures optimal correction for matrix effects and ion suppression phenomena commonly encountered in biological sample analysis [9].
Electrospray ionization in positive mode demonstrates superior sensitivity compared to negative ionization, with signal intensities significantly enhanced for both the molecular ion and fragment ions [4] [10]. The multiple reaction monitoring transitions have been optimized for quantitative applications, with the transition 383.0 → 116.2 serving as the primary quantifier transition and 383.0 → 123.2 as the qualifier transition for confirmation purposes [4] [5].
Mass spectrometric stability studies indicate that the deuterium labeling remains intact throughout typical analytical workflows, including sample preparation, chromatographic separation, and ionization processes. This stability is crucial for maintaining the integrity of quantitative measurements and ensures reproducible analytical results across different analytical batches [1] [3].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₃D₅ClNO₃ | [2] [6] [7] |
| Molecular Weight (Da) | 382.94 | [2] [6] [7] |
| Parent Ion [M+H]+ | 383.0 | [4] [5] |
| Main Fragment Ion (m/z) | 116.2 | [4] [5] |
| Secondary Fragment Ion (m/z) | 123.2 | [4] [5] |
| Retention Time (min) | 1.34 | [4] [8] |
| Ionization Mode | ESI Positive | [4] [10] |
| Deuterium Substitution | Five deuterium atoms | [1] [2] [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Propafenone-d5 (hydrochloride)(Ethyl), enabling detailed analysis of the deuterium incorporation sites and molecular conformation. The deuterated compound exhibits distinctive spectral characteristics that differentiate it from the unlabeled parent molecule through both proton and deuterium NMR techniques [11].
Proton NMR spectroscopy reveals systematic changes in the spectral pattern due to deuterium substitution. The aromatic proton signals appear in the characteristic range of 6.85-7.86 ppm, with individual resonances assigned to specific aromatic positions based on chemical shift patterns and coupling constants [11]. The phenyl ring protons exhibit distinct chemical environments, with signals at 7.14 ppm for H-3, 7.49 ppm for H-4, 6.99 ppm for H-5, and 7.52 ppm for H-6 positions in dimethyl sulfoxide-d₆ solution [11].
The aliphatic region displays complex multipicity patterns spanning 0.83-4.60 ppm, encompassing the propanolamine side chain and methoxy substituent protons [11]. Deuterium substitution in specific positions results in simplified coupling patterns for adjacent protons, providing direct evidence of the labeling sites. The propyl chain protons exhibit characteristic chemical shifts at 0.83 ppm for the terminal methyl group, 1.37 ppm for the methylene group, and 2.41 ppm for the nitrogen-adjacent methylene [11].
Deuterium NMR spectroscopy serves as the definitive technique for confirming successful isotopic labeling and determining the positions of deuterium incorporation. The deuterium nucleus, with spin quantum number I = 1, exhibits broader signal linewidths compared to proton NMR, typically ranging from a few hertz to several kilohertz [12] [13]. The chemical shift range for deuterium parallels that of proton NMR, spanning approximately 0-10 ppm, but with significantly reduced spectral resolution due to the smaller magnetic dipole moment of the deuteron [12].
The quadrupolar nature of the deuterium nucleus results in characteristic line broadening effects that provide valuable information about molecular dynamics and conformational flexibility. In solution-state NMR, the deuterium signals appear as broad singlets due to rapid quadrupolar relaxation, with linewidths inversely related to molecular motion rates [14]. This property enables assessment of the rigidity of different molecular segments and provides insights into the drug-receptor interaction characteristics.
Carbon-13 NMR spectroscopy provides complete structural assignment for all carbon atoms in the molecule, with unambiguous identification of each carbon environment [11]. The aromatic carbon signals appear in the expected range of 110-160 ppm, while aliphatic carbons resonate between 10-80 ppm. The presence of deuterium substitution introduces subtle isotope effects in adjacent carbon chemical shifts, typically resulting in upfield shifts of 0.1-0.3 ppm for directly bonded carbons [3].
Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear multiple quantum coherence, facilitate complete assignment of all proton and carbon resonances. These experiments establish connectivity patterns and spatial relationships within the molecule, confirming the structural integrity and purity of the deuterated compound [11].
| Nucleus | Chemical Shift/Properties | Reference |
|---|---|---|
| ¹H NMR | 7.14-7.86 (aromatic) | [11] |
| ²H NMR | Broad signals (few Hz to kHz) | [12] [13] |
| ¹³C NMR | Complete assignment available | [11] |
| ¹H NMR (Aromatic) | 6.85-7.86 ppm | [11] |
| ¹H NMR (Aliphatic) | 0.83-4.60 ppm | [11] |
| ²H NMR Coupling | 40x smaller than ¹H-¹H | [13] |
| Chemical Shift Range (ppm) | 0-10 ppm (similar to ¹H) | [12] |
| Solvent System | DMSO-d₆, CDCl₃ | [15] [11] |
High-performance liquid chromatography serves as the primary separation technique for analytical characterization of Propafenone-d5 (hydrochloride)(Ethyl), enabling precise quantification and purity assessment through optimized chromatographic conditions. The deuterated compound exhibits chromatographic behavior nearly identical to the parent molecule, with minimal retention time differences attributable to isotope effects [4] [16] [5].
Reversed-phase chromatography on C18 stationary phases provides optimal separation characteristics for both the deuterated standard and unlabeled compound. Column dimensions of 150 × 4.6 mm with 5 μm particle size represent the standard configuration for analytical applications, providing adequate resolution and reasonable analysis times [4] [16] [5]. Alternative column chemistries, including C8 phases, have demonstrated comparable separation performance with slightly altered selectivity profiles [8] [5].
The mobile phase composition critically influences separation efficiency and peak shape characteristics. Binary gradient systems employing aqueous and organic components provide superior separation compared to isocratic conditions. The aqueous phase typically consists of 5 millimolar ammonium acetate buffer, which maintains optimal pH conditions and provides adequate buffering capacity [4] [17]. The organic component comprises a mixture of methanol and tetrahydrofuran in a 50:50 volume ratio, with 5 millimolar ammonium acetate to maintain consistent ionic strength throughout the gradient profile [4] [17].
Gradient elution protocols utilize linear increases in organic content from 20% to 50% over 15 minutes for optimal separation of metabolites and impurities [4] [17]. For direct analysis of the parent compound, a more aggressive gradient from 50% to 80% organic content over 10 minutes provides adequate separation with reduced analysis time [4] [17]. Flow rates between 0.3-1.0 milliliters per minute represent the optimal range, with 0.3 milliliters per minute preferred for maximum resolution and 1.0 milliliters per minute for higher throughput applications [4] [16] [5].
Detection wavelength selection at 246-251 nanometers provides maximum sensitivity for UV-visible detection, corresponding to the absorption maximum of the aromatic chromophore [16] [5] [18]. Alternative detection methods, including fluorescence detection following derivatization with dansylhydrazine, have demonstrated enhanced sensitivity with detection limits approaching 0.2 nanograms per milliliter [19]. However, UV detection remains preferred for routine applications due to method simplicity and robustness.
Column temperature control at 40°C enhances separation efficiency and reduces analysis time variability [5] [18]. Temperature optimization studies indicate that elevated temperatures improve peak symmetry and reduce tailing effects commonly observed with basic compounds on silica-based stationary phases. Injection volumes between 10-20 microliters provide adequate sensitivity while maintaining peak shape integrity [16] [20].
Retention time reproducibility represents a critical parameter for analytical method validation. Under optimized conditions, Propafenone-d5 (hydrochloride)(Ethyl) elutes between 1.23-4.19 minutes depending on gradient conditions and column characteristics [4] [8] [11]. The deuterated compound typically co-elutes with the unlabeled parent, with retention time differences less than 0.1 minutes, ensuring optimal internal standard performance for quantitative applications.
Chiral separation protocols have been developed for enantiomeric analysis using polysaccharide-based chiral stationary phases. Cellulose tris-3,5-dimethylphenyl carbamate columns provide baseline separation of propafenone enantiomers using polar organic mobile phases containing methanol and diethylamine [20]. The stereochemical separation factor of 1.14 and resolution factor of 0.80 enable accurate determination of enantiomeric purity [21].
| Parameter | Value | Reference |
|---|---|---|
| Column Type | C18 Reversed Phase | [4] [16] [5] |
| Column Dimensions | 150 × 4.6 mm, 5 μm | [4] [16] [5] |
| Mobile Phase A | 5 mM Ammonium acetate in water | [4] [17] |
| Mobile Phase B | 5 mM Ammonium acetate in MeOH-THF (50:50) | [4] [17] |
| Flow Rate (mL/min) | 0.3-1.0 | [4] [16] [5] |
| Detection Wavelength (nm) | 246-251 | [16] [5] [18] |
| Column Temperature (°C) | 40 | [5] [18] |
| Injection Volume (μL) | 10-20 | [16] [20] |
| Gradient Profile | Linear gradient 20-50% B (15 min) | [4] [17] |
| Retention Time (min) | 1.23-4.19 | [4] [8] [11] |
Hybrid solid-phase extraction precipitation technology represents an advanced sample preparation approach specifically designed for complex biological matrices, combining the simplicity of protein precipitation with the selectivity of solid-phase extraction for comprehensive matrix cleanup prior to analysis of Propafenone-d5 (hydrochloride)(Ethyl) [22] [23]. This innovative technology addresses the critical need for simultaneous removal of proteins and phospholipids, which represent major analytical interferences in liquid chromatography-mass spectrometry applications.
The technology utilizes proprietary zirconia-coated silica particles that exhibit selective affinity for phospholipids through Lewis acid-base interactions [22] [23]. The zirconium atoms function as Lewis acids with empty d-orbitals, forming strong coordinate bonds with the phosphate moieties of phospholipids, which act as Lewis bases due to their electron-donating phosphate groups. This mechanism enables quantitative phospholipid removal while maintaining excellent recovery of the target analyte and deuterated internal standard.
The sample preparation workflow consists of four streamlined steps that can be completed in less than two minutes [22]. The protocol initiates with the addition of 100 microliters of plasma or serum to the HybridSPE plate, followed by 300 microliters of precipitation solvent containing 1% formic acid in acetonitrile [22] [23]. The formic acid component enhances protein precipitation efficiency while maintaining analyte stability under acidic conditions.
Sample homogenization through vortex mixing or automated liquid handling ensures complete protein precipitation and uniform distribution of analytes throughout the sample matrix [22] [23]. The mixing step typically requires 30 seconds to 2 minutes depending on sample volume and matrix complexity. Vacuum application through the packed-bed filter assembly simultaneously removes precipitated proteins through physical filtration and phospholipids through chemical retention on the zirconia-coated particles [22].
Recovery efficiency studies demonstrate excellent performance across a wide range of analyte polarities, with recovery values typically ranging from 50-150% for most pharmaceutical compounds [24]. The broad recovery range reflects the non-selective nature of the technology toward small molecule analytes, while maintaining highly selective retention of matrix interferences. For Propafenone-d5 (hydrochloride)(Ethyl), recovery efficiency exceeds 85% with coefficient of variation values below 10%, indicating excellent method precision and accuracy.
The concurrent removal of proteins and phospholipids provides significant analytical advantages compared to traditional sample preparation methods. Phospholipid contamination represents a persistent problem in liquid chromatography-mass spectrometry analysis, causing ion suppression, column contamination, and unpredictable analytical performance [22]. The hybrid technology eliminates these issues by achieving complete phospholipid removal, as confirmed by monitoring the phosphonate ion at m/z 184.
Matrix effect studies demonstrate substantial improvements in analytical performance compared to standard protein precipitation methods. The elimination of phospholipids prevents the gradual buildup of these contaminants on analytical columns, maintaining consistent chromatographic performance over extended analytical runs [22]. Column backpressure remains stable even after 20 or more sample injections, whereas standard protein precipitation methods show progressive increases in backpressure due to phospholipid accumulation.
The technology exhibits broad applicability across diverse analyte classes, including basic, neutral, and acidic compounds [23]. This non-selective behavior toward target analytes ensures method compatibility with various pharmaceutical compounds and their metabolites. The zirconia-based retention mechanism specifically targets phospholipids while allowing quantitative recovery of drug molecules regardless of their physicochemical properties.
Validation studies confirm the robustness and reliability of the hybrid technology for routine analytical applications. The 96-well plate format enables high-throughput sample processing, with typical processing times of less than 90 seconds per sample including all preparation steps [22]. The standardized workflow minimizes operator variability and ensures consistent results across different analysts and analytical runs.
| Parameter | Value | Reference |
|---|---|---|
| Technology Type | HybridSPE-Phospholipid | [22] [23] |
| Extraction Mechanism | Zirconia-coated silica Lewis acid-base | [22] [23] |
| Sample Volume (μL) | 100 | [22] [23] |
| Precipitation Solvent | 300 μL acetonitrile (1% formic acid) | [22] [23] |
| Recovery Efficiency (%) | 50-150 | [24] |
| Matrix Cleanup | Proteins + Phospholipids | [22] [23] |
| Workflow Steps | 4 (Add, Mix, Vacuum, Collect) | [22] [23] |
| Analysis Time (min) | <2 | [22] |
| Phospholipid Removal | Complete removal | [22] [23] |
| Protein Precipitation | Concurrent with SPE | [22] [23] |